molecular formula C11H14BrNO2 B2847832 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide CAS No. 919036-40-1

2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide

Cat. No.: B2847832
CAS No.: 919036-40-1
M. Wt: 272.142
InChI Key: QVSCLVICDTUSDY-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to a phenyl ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide typically involves the following steps:

    Bromination: The starting material, 2-hydroxy-5-methylphenyl, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amidation: The brominated intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a methylene group using suitable reagents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alkanes from the hydroxy group.

    Hydrolysis: Formation of carboxylic acids and amines from the amide bond.

Scientific Research Applications

2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme activity or as a ligand in receptor binding assays.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and hydroxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide: Lacks the methyl group on the phenyl ring.

    2-chloro-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide: Has a chlorine atom instead of a bromine atom.

    2-bromo-N-(2-hydroxy-5-methylphenyl)-2-ethylpropanamide: Has an ethyl group instead of a methyl group on the propanamide moiety.

Uniqueness

2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions. The hydroxy and methyl groups can influence its solubility and binding interactions in biological systems.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-4-5-9(14)8(6-7)13-10(15)11(2,3)12/h4-6,14H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCLVICDTUSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C(C)(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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